molecular formula C12H18FN B12097471 3-fluoro-4-methyl-N-(pentan-2-yl)aniline

3-fluoro-4-methyl-N-(pentan-2-yl)aniline

Cat. No.: B12097471
M. Wt: 195.28 g/mol
InChI Key: OALGNSYESDHXSX-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and an N-(pentan-2-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Nucleophilic Substitution: : One common method to synthesize 3-fluoro-4-methyl-N-(pentan-2-yl)aniline involves the nucleophilic substitution of a fluorinated aromatic compound. For example, starting with 3-fluoro-4-methylaniline, the N-(pentan-2-yl) group can be introduced via an alkylation reaction using an appropriate alkyl halide under basic conditions.

  • Reductive Amination: : Another method involves the reductive amination of 3-fluoro-4-methylbenzaldehyde with pentan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and automated alkylation processes are often employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group (if present in a precursor) to an amine is a common step in the synthesis of this compound.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation: 3-fluoro-4-methylbenzoic acid.

    Reduction: 3-fluoro-4-methyl-N-(pentan-2-yl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-4-methyl-N-(pentan-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of dyes and polymers.

Mechanism of Action

The mechanism by which 3-fluoro-4-methyl-N-(pentan-2-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity, while the N-(pentan-2-yl) group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylaniline: Lacks the N-(pentan-2-yl) group, making it less lipophilic.

    4-Fluoro-3-methylaniline: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    N-(Pentan-2-yl)aniline: Lacks the fluorine and methyl groups, resulting in different chemical properties.

Uniqueness

3-Fluoro-4-methyl-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern, which combines the electronic effects of the fluorine atom with the steric and lipophilic effects of the N-(pentan-2-yl) group. This combination can lead to unique reactivity and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

3-fluoro-4-methyl-N-pentan-2-ylaniline

InChI

InChI=1S/C12H18FN/c1-4-5-10(3)14-11-7-6-9(2)12(13)8-11/h6-8,10,14H,4-5H2,1-3H3

InChI Key

OALGNSYESDHXSX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC(=C(C=C1)C)F

Origin of Product

United States

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